molecular formula C23H45NO3 B14504977 Methyl 3-(hydroxyimino)docosanoate CAS No. 64971-88-6

Methyl 3-(hydroxyimino)docosanoate

Cat. No.: B14504977
CAS No.: 64971-88-6
M. Wt: 383.6 g/mol
InChI Key: TXXHRMKXJLPTPA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(hydroxyimino)docosanoate can be synthesized through a series of chemical reactions. One common method involves the esterification of docosanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Esterification: Docosanoic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl docosanoate.

    Oximation: The methyl docosanoate is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to introduce the hydroxyimino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxyimino)docosanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-(hydroxyimino)docosanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.

    Industry: It is used in the production of specialty chemicals, surfactants, and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism of action of methyl 3-(hydroxyimino)docosanoate involves its interaction with molecular targets and pathways in biological systems. The hydroxyimino group can act as a nucleophile, participating in various biochemical reactions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its ester group can undergo hydrolysis, releasing docosanoic acid, which has its own biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl docosanoate: Lacks the hydroxyimino group, making it less reactive in certain biochemical reactions.

    Docosanoic acid: The parent fatty acid, which does not have the ester or hydroxyimino functionalities.

    Methyl 3-(hydroxyimino)lup-20(29)-en-28-oate: Another hydroxyimino ester with different structural features.

Uniqueness

Methyl 3-(hydroxyimino)docosanoate is unique due to the presence of both the ester and hydroxyimino groups, which confer distinct chemical reactivity and biological properties. Its long-chain fatty acid backbone also contributes to its hydrophobic character, making it suitable for applications in lipid-based systems.

Properties

CAS No.

64971-88-6

Molecular Formula

C23H45NO3

Molecular Weight

383.6 g/mol

IUPAC Name

methyl 3-hydroxyiminodocosanoate

InChI

InChI=1S/C23H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24-26)21-23(25)27-2/h26H,3-21H2,1-2H3

InChI Key

TXXHRMKXJLPTPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=NO)CC(=O)OC

Origin of Product

United States

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